2,4-Difluoro-5-methoxybenzaldehyde 2,4-Difluoro-5-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 177034-25-2
VCID: VC2846188
InChI: InChI=1S/C8H6F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
SMILES: COC1=C(C=C(C(=C1)C=O)F)F
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol

2,4-Difluoro-5-methoxybenzaldehyde

CAS No.: 177034-25-2

Cat. No.: VC2846188

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

2,4-Difluoro-5-methoxybenzaldehyde - 177034-25-2

Specification

CAS No. 177034-25-2
Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
IUPAC Name 2,4-difluoro-5-methoxybenzaldehyde
Standard InChI InChI=1S/C8H6F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3
Standard InChI Key UHJQBMHEDSFVHM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C=O)F)F
Canonical SMILES COC1=C(C=C(C(=C1)C=O)F)F

Introduction

2,4-Difluoro-5-methoxybenzaldehyde is a synthetic organic compound with the chemical formula C8H6F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde backbone. This compound is widely used as a building block in organic synthesis due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group.

Synthesis and Applications

2,4-Difluoro-5-methoxybenzaldehyde is synthesized through various methods, often involving the formylation of appropriately substituted aromatic compounds. It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.

3.1. Synthesis Methods

While specific synthesis protocols for 2,4-difluoro-5-methoxybenzaldehyde are not detailed in the available literature, its preparation typically involves reactions that introduce the aldehyde group onto a pre-functionalized aromatic ring. Common methods include the Vilsmeier-Haack reaction or the use of formylating agents like DMF and POCl3.

3.2. Applications

This compound is used in the synthesis of various derivatives with potential biological activities. For example, it can be reduced to form alcohols, which are then converted into amines. These amines have been studied for their potential therapeutic applications, including modulation of neurotransmitter activity and enzyme inhibition.

5.2. Storage and Handling

ConditionRequirement
Storage Temperature2-8°C
AtmosphereInert
Hazard StatementsH302: Harmful if swallowed

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator